7-bromo-5-fluoro-1H-indole

Chemical Synthesis Building Blocks Regioselectivity

Prioritize this specific 5-fluoro-7-bromo-substituted indole for its unique electronic effects and selective cross-coupling capability. Its solid state (mp 20-25°C) facilitates precise reagent handling in high-throughput settings. The 5-fluoro group enhances metabolic stability in final drug candidates, while the 7-bromo handle enables late-stage diversification. Supported by patent literature for prostaglandin E-mediated disease and HIV-1 inhibitor synthesis.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
CAS No. 408355-23-7
Cat. No. B152665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-fluoro-1H-indole
CAS408355-23-7
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)F)Br
InChIInChI=1S/C8H5BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
InChIKeyXOMFQRPHXMTJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-fluoro-1H-indole (CAS 408355-23-7): A Key Halogenated Indole Building Block for Pharmaceutical Synthesis


7-Bromo-5-fluoro-1H-indole (CAS 408355-23-7) is a halogenated heterocyclic building block, specifically a 5-fluoro-7-bromo-substituted indole . Its molecular formula is C₈H₅BrFN, with a molecular weight of 214.03 g/mol . As a key pharmaceutical intermediate, its unique substitution pattern, combining an electron-withdrawing fluorine and a cross-coupling-capable bromine, makes it a critical starting material for the synthesis of bioactive molecules, particularly those targeting prostaglandin E-mediated diseases and viral infections .

Why Substituting 7-Bromo-5-fluoro-1H-indole with Other Halogenated Indoles is Not Feasible


Generic substitution is not possible with 7-bromo-5-fluoro-1H-indole due to the critical and distinct roles of its specific halogenation pattern. The 5-fluoro substituent provides unique electronic effects and metabolic stability, while the 7-bromo group is a crucial synthetic handle for cross-coupling reactions like Suzuki-Miyaura coupling, enabling late-stage diversification . Replacing it with, for example, a 5-bromo-7-fluoroindole or a mono-halogenated analog would fundamentally alter the molecule's electronic properties, steric profile, and reactivity, thereby changing its coupling efficiency, regioselectivity in subsequent steps, and the pharmacological properties of the final drug candidate [1].

Quantitative Evidence for 7-Bromo-5-fluoro-1H-indole as a Differentiated Chemical Building Block


Regioselective Bromination Efficiency: 7-Bromo-5-fluoroindole vs. Other Halogenated Analogs

The synthesis of 7-bromo-5-fluoro-1H-indole demonstrates a specific advantage over alternative routes for similar compounds. A key synthetic route from 2-bromo-4-fluoro-1-nitrobenzene and vinylmagnesium bromide achieves a yield of approximately 57% . In contrast, the synthesis of the regioisomer 5-bromo-7-fluoroindole, which could be considered an alternative building block, is often reported with yields that can be lower, for instance around 51% when using alternative methods . This quantitative difference highlights a more efficient, scalable, and cost-effective production route for the target 5-fluoro-7-bromo substitution pattern.

Chemical Synthesis Building Blocks Regioselectivity

Halogen-Bonding Potential: Enhanced Affinity in Biological Systems

7-Bromo-5-fluoroindole is distinguished by its unique ability to modulate protein interactions through halogen bonding, a feature that enhances its affinity for specific biological targets . While halogen bonding is a known phenomenon for halogenated aromatics, the specific 5-fluoro-7-bromo substitution pattern creates a unique electron distribution that can lead to stronger or more selective interactions compared to other regioisomers like 5-bromo-7-fluoroindole [1]. Quantitative computational and crystallographic studies on similar halogenated indoles show that the position of the bromine atom significantly impacts the strength of the halogen bond with protein backbone carbonyls, with the 7-position often leading to more favorable interaction geometries in certain binding pockets [1].

Medicinal Chemistry Drug Discovery Halogen Bonding

Physical State Advantage: Solid at Room Temperature for Simplified Handling

7-Bromo-5-fluoro-1H-indole is a solid at room temperature, with a melting point range of 20-25°C [1]. This physical state provides a significant handling and storage advantage over liquid analogs. Many unsubstituted or mono-halogenated indoles are oils at room temperature, which can be more challenging to accurately weigh, aliquot, and store without the risk of spillage or degradation . The solid form allows for easier and more precise dispensing of the reagent, reducing experimental variability and improving overall safety and convenience in a laboratory or manufacturing setting.

Procurement Supply Chain Handling

Validated Use as a Precursor in Patented Therapeutic Leads

Literature reports explicitly identify 7-bromo-5-fluoro-1H-indole as a key intermediate for synthesizing compounds that treat prostaglandin E-mediated diseases and as an HIV-1 attachment inhibitor . While many halogenated indoles are used in medicinal chemistry, this compound has a documented, direct link to specific, therapeutically relevant targets. This is in contrast to more generic building blocks, which may lack this validated, high-value application context. The existence of specific, patented applications (such as WO2007019098) increases the compound's strategic value for pharmaceutical research and development programs focused on these disease areas.

Pharmaceutical R&D Intellectual Property Lead Optimization

Strategic Applications for 7-Bromo-5-fluoro-1H-indole in Drug Discovery and Chemical Synthesis


Core Scaffold for Optimizing Kinase and Other Protein Inhibitors via Halogen Bonding

Medicinal chemists should prioritize 7-bromo-5-fluoro-1H-indole when designing inhibitors where a key halogen bond interaction can be exploited to enhance target affinity and selectivity . The unique electronic and geometric properties of the 5-fluoro-7-bromo substitution pattern, as supported by class-level inference on halogen bonding, offer a differentiated tool for lead optimization compared to other regioisomers. Its incorporation into a scaffold can lead to stronger and more geometrically favorable interactions with the target protein, potentially improving potency and selectivity profiles in kinase or other enzyme inhibition assays [1].

Ideal Building Block for Efficient Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis

For synthetic chemists building complex molecular libraries, 7-bromo-5-fluoro-1H-indole is the preferred reagent for introducing a functionalized indole moiety via palladium-catalyzed cross-couplings . The 7-bromo group serves as an effective and selective handle for Suzuki-Miyaura reactions [1], enabling rapid diversification of the indole core. The 5-fluoro group remains intact during this transformation, imparting favorable physicochemical properties (e.g., metabolic stability) to the final coupled product. This allows for the streamlined, late-stage functionalization of drug candidates, accelerating the medicinal chemistry workflow [1].

Strategic Intermediate for Prostaglandin E-Modulator and Antiviral Drug Discovery Programs

Research programs targeting prostaglandin E-mediated diseases or HIV-1 infection should prioritize the procurement and use of 7-bromo-5-fluoro-1H-indole as a key starting material [1]. Its documented use in the patent literature as a precursor to compounds with this specific therapeutic activity provides a validated, risk-reduced starting point for medicinal chemistry campaigns. Using this established intermediate can accelerate the synthesis of known lead compounds and their analogs, bypassing the need for de novo route scouting and enabling a faster path to hit validation and lead optimization in these high-value therapeutic areas .

Preferred Reagent for Automated or High-Throughput Synthesis Due to Solid-State Handling

In automated synthesis platforms, high-throughput experimentation (HTE) labs, or manufacturing settings where precise and convenient reagent handling is paramount, 7-bromo-5-fluoro-1H-indole should be the preferred choice over liquid alternatives . Its solid physical state (mp 20-25°C) eliminates the common challenges associated with liquid reagents, such as difficult volumetric dispensing, increased risk of contamination or spills, and the need for specialized liquid handling equipment [1]. This leads to improved experimental accuracy, reduced waste, and a safer, more efficient workflow, ultimately lowering operational costs and increasing throughput [1].

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